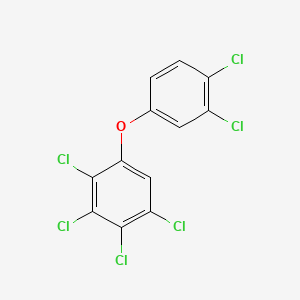

1,2,3,4-tetrachloro-5-(3,4-dichlorophenoxy)benzene

Description

1,2,3,4-Tetrachloro-5-(3,4-dichlorophenoxy)benzene is a polychlorinated aromatic compound characterized by a benzene ring substituted with four chlorine atoms and a phenoxy group bearing two additional chlorines at the 3- and 4-positions. These analogs are often studied for their environmental persistence, toxicity, and industrial applications .

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5-(3,4-dichlorophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6O/c13-6-2-1-5(3-7(6)14)19-9-4-8(15)10(16)12(18)11(9)17/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTWMHLFFDEYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074448 | |

| Record name | Benzene, 1,2,3,4-tetrachloro-5-(3,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109828-22-0 | |

| Record name | 2,3,3′,4,4′,5-Hexachlorodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109828-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,4',5-Hexachlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109828220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,4-tetrachloro-5-(3,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5-HEXACHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C36395773J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrachloro-5-(3,4-dichlorophenoxy)benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3,4-tetrachlorobenzene followed by the introduction of the 3,4-dichlorophenoxy group. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the reactions are typically carried out under controlled temperatures to ensure selective chlorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-tetrachloro-5-(3,4-dichlorophenoxy)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce partially dechlorinated benzene derivatives.

Scientific Research Applications

1,2,3,4-tetrachloro-5-(3,4-dichlorophenoxy)benzene has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: Studied for its effects on biological systems, including its potential as a pesticide or herbicide.

Medicine: Investigated for its potential therapeutic properties and as a model compound for studying chlorinated aromatic compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrachloro-5-(3,4-dichlorophenoxy)benzene involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity. Its high chlorine content allows it to form strong interactions with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Specific Comparisons

Methoxy Substitution (1,2,3,4-Tetrachloro-5-Methoxybenzene)

- Structure : Chlorine atoms at positions 1–4 and a methoxy group (-OCH₃) at position 3.

- Key Data :

- Contrast: The methoxy group reduces polarity compared to phenoxy derivatives, impacting solubility in organic solvents.

Fluoro Substitution (1,2,3,4-Tetrachloro-5-Fluorobenzene)

- Structure: Fluorine replaces the phenoxy group.

- Key Data :

- Contrast: Fluorine’s electronegativity increases resistance to nucleophilic substitution, making it less reactive than phenoxy analogs .

Nitro Substitution (1,2,3,4-Tetrachloro-5-Nitrobenzene)

- Structure: Nitro group (-NO₂) at position 4.

- Key Data :

- Contrast : The nitro group enhances electrophilic reactivity, increasing toxicity and environmental persistence .

Phenoxy Substitution Variations

- PCB 189 (1,2,3,4-Tetrachloro-5-(3,4,5-Trichlorophenyl)benzene) :

- PCB 194 (1,2,3,4-Tetrachloro-5-(2,3,4,5-Tetrachlorophenyl)benzene) :

Trifluoromethyl Substitution (1,2,3,4-Tetrachloro-5-Trifluoromethylbenzene)

Physical and Chemical Properties

*Calculated based on structural analogs.

Environmental and Toxicological Profiles

- Persistence: Phenoxy and biphenyl derivatives (e.g., PCBs, PCDEs) exhibit extreme persistence due to chlorine content and aromatic stability . Nitro and trifluoromethyl groups enhance resistance to microbial degradation .

- Toxicity: PCB 194 and 209 are linked to endocrine disruption and carcinogenicity . Nitro-substituted analogs show higher acute toxicity in aquatic organisms .

Biological Activity

1,2,3,4-Tetrachloro-5-(3,4-dichlorophenoxy)benzene (CAS Number: 109828-22-0) is a chlorinated aromatic compound that has garnered attention due to its biological activity and potential environmental impacts. This compound is characterized by its complex structure, which includes multiple chlorine substituents and a phenoxy group, contributing to its chemical properties and biological interactions.

- Molecular Formula : C₁₂H₄Cl₆O

- Molar Mass : 376.87756 g/mol

- Structural Formula :

The presence of chlorine atoms in the structure significantly influences its reactivity and biological activity.

The biological activity of 1,2,3,4-tetrachloro-5-(3,4-dichlorophenoxy)benzene primarily arises from its ability to interact with cellular targets. The compound has been studied for its potential effects on endocrine disruption and cytotoxicity. Chlorinated compounds often exhibit high lipophilicity, allowing them to accumulate in biological tissues and exert toxic effects over time.

Toxicological Studies

Research indicates that chlorinated aromatic compounds can induce oxidative stress and disrupt cellular signaling pathways. Specific studies have demonstrated that exposure to this compound can lead to:

- Cellular apoptosis : Induction of programmed cell death in various cell lines.

- Endocrine disruption : Alteration of hormone signaling pathways, particularly those involving estrogen receptors.

- Genotoxicity : Evidence of DNA damage in exposed cells.

Case Studies

- Endocrine Disruption in Aquatic Species : A study conducted on fish species exposed to varying concentrations of 1,2,3,4-tetrachloro-5-(3,4-dichlorophenoxy)benzene showed significant alterations in reproductive behaviors and hormone levels. Fish exposed to higher concentrations exhibited reduced fertility rates and abnormal development in offspring.

- Cytotoxic Effects in Mammalian Cell Lines : Research involving human liver cell lines demonstrated that exposure to this compound resulted in increased markers of oxidative stress and apoptosis. The study highlighted the potential for this compound to contribute to liver toxicity.

Comparative Toxicity Data

Environmental Impact

Due to its persistence and bioaccumulation potential, 1,2,3,4-tetrachloro-5-(3,4-dichlorophenoxy)benzene poses significant risks to aquatic ecosystems. Monitoring programs have been established in regions where this compound is prevalent due to industrial runoff.

Regulatory Status

The compound is subject to environmental regulations aimed at minimizing exposure risks. Its classification as a hazardous substance necessitates careful handling and disposal practices according to guidelines established by agencies such as the Environmental Protection Agency (EPA).

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2,3,4-tetrachloro-5-(3,4-dichlorophenoxy)benzene, and how do they influence its environmental persistence?

- Methodology : Determine properties like octanol-water partition coefficient (log Kow), solubility, and vapor pressure using experimental methods (e.g., shake-flask technique for log Kow ) or computational models (e.g., Abraham solvation parameters ). Thermochemical data (e.g., enthalpy of formation) can be derived via calorimetry or quantum chemical calculations . Environmental persistence is inferred from half-life studies in water/soil under controlled conditions.

- Example : Log Kow values >6 suggest high bioaccumulation potential, while low solubility (<1 mg/L) indicates limited mobility in aqueous systems .

Q. How is 1,2,3,4-tetrachloro-5-(3,4-dichlorophenoxy)benzene synthesized, and what are common impurities in its production?

- Methodology : Synthesis typically involves Friedel-Crafts alkylation of tetrachlorobenzene with 3,4-dichlorophenol derivatives under catalytic conditions (e.g., AlCl3). Purity is assessed via GC-MS or HPLC, with impurities identified as partially chlorinated byproducts (e.g., trichlorobenzene or dichlorophenoxy isomers) .

- Example : Trace impurities like 1,2,4,5-tetrachlorobenzene (CAS 95-94-3) may arise from incomplete chlorination .

Q. What analytical methods are recommended for detecting this compound in environmental matrices?

- Methodology : Use EPA Method 8270 (GC-MS) for groundwater or soil samples, with solid-phase extraction (SPE) for pre-concentration . For complex matrices, high-resolution LC-MS/MS with isotopic dilution improves accuracy .

- Example : Detection limits as low as 0.05 µg/L are achievable with optimized SPE protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., chlorine substitution patterns) affect the compound’s reactivity and toxicity?

- Methodology : Compare analogs (e.g., PCB 170 vs. PCB 194 ) via in vitro assays (e.g., cytochrome P450 inhibition) and computational docking studies. Chlorine positions influence steric hindrance and electronic effects, altering binding affinity to biological targets .

- Example : Ortho-substituted chlorines reduce metabolic dechlorination rates, increasing bioaccumulation .

Q. What computational models are effective in predicting the environmental fate of this compound, and how reliable are they?

- Methodology : Apply QSPR (Quantitative Structure-Property Relationship) models using descriptors like molecular connectivity indices or partial charges. Validate predictions against experimental biodegradation data (e.g., OECD 301F tests) .

- Example : Models trained on polychlorinated biphenyls (PCBs) show high error margins for highly halogenated derivatives like this compound due to outlier effects in training datasets .

Q. What are the mechanisms of photodegradation or hydrolysis for this compound in aquatic systems?

- Methodology : Conduct controlled photolysis experiments (e.g., UV irradiation at 254 nm) and monitor degradation products via LC-HRMS. Hydrolysis pathways are studied at varying pH and temperatures, with kinetic parameters (e.g., khydrolysis) calculated .

- Example : Photodegradation yields 3,4-dichlorophenol and tetrachlorobenzene via C-O bond cleavage, while hydrolysis is negligible at pH 7 .

Q. How does this compound interact with soil organic matter, and what implications does this have for remediation?

- Methodology : Use batch sorption experiments with humic acids or biochars, fitting data to Freundlich isotherms. Advanced techniques like NMR or FTIR reveal binding mechanisms (e.g., π-π interactions) .

- Example : High organic carbon-water partitioning coefficients (KOC >10<sup>4</sup>) suggest strong sequestration in organic-rich soils, limiting bioavailability .

Data Contradictions and Resolutions

- Solubility Discrepancies : Reported aqueous solubility ranges from 0.05 mg/L (experimental) to 0.12 mg/L (QSPR predictions) . Resolution requires standardized testing (e.g., OECD 105 guideline).

- Thermochemical Data : Gas-phase enthalpy of formation (ΔfH°gas) conflicts arise from differing computational methods (e.g., G4 vs. DFT). Consensus values are derived via multi-method validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.